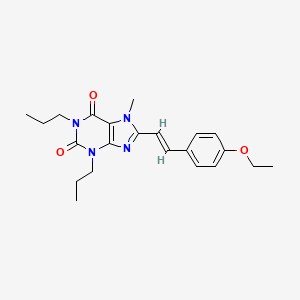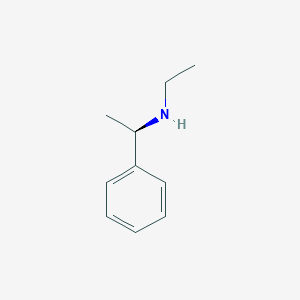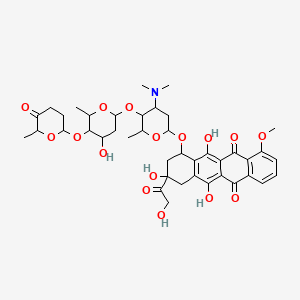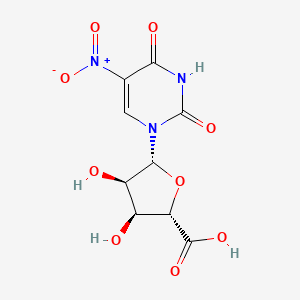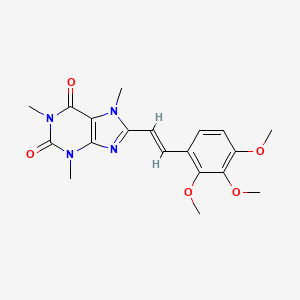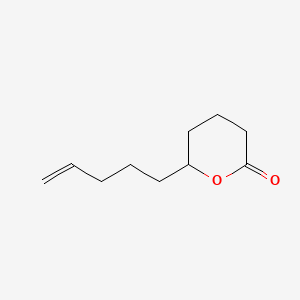
9-Decen-5-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decen-5-olide is an organic compound with the chemical formula C10H16O2. It is a colorless to pale yellow liquid with a characteristic fruity aroma. This compound is a member of the lactone family and is commonly used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method for synthesizing this compound involves the oxidation of precursor molecules in the presence of catalysts such as sulfuric acid or acid anhydrides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as sulfuric acid or acid anhydrides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized lactones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Substituted lactones with different functional groups.
Scientific Research Applications
9-Decen-5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and creamy notes to products
Mechanism of Action
The mechanism of action of 9-Decen-5-olide involves its interaction with molecular targets such as olfactory receptors, which are responsible for detecting its characteristic aroma. The compound’s structure allows it to fit into the binding sites of these receptors, triggering a sensory response. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing its biological effects .
Comparison with Similar Compounds
9-Dodecen-5-olide: Another lactone with a similar structure but a longer carbon chain.
Delta-decalactone: A lactone with a similar fruity aroma but different structural features.
Gamma-decalactone: Known for its peach-like aroma, it has a different ring size compared to 9-Decen-5-olide.
Uniqueness: this compound stands out due to its specific combination of a ten-carbon chain and a lactone ring, which imparts a unique balance of volatility and aroma intensity. This makes it particularly valuable in applications where a strong yet pleasant scent is desired .
Properties
CAS No. |
74585-00-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-pent-4-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2,9H,1,3-8H2 |
InChI Key |
CRLRWPURSWMXHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCCC(=O)O1 |
density |
0.915-0.973 (20°) |
physical_description |
Colourless viscous liquid; Strong sweet creamy nut-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


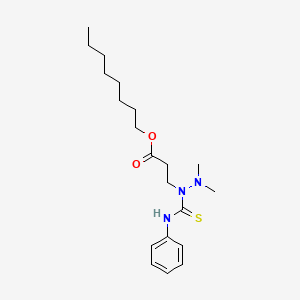
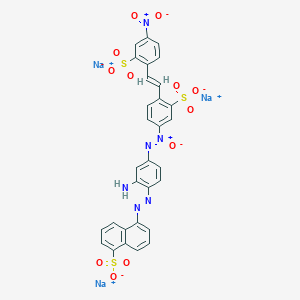
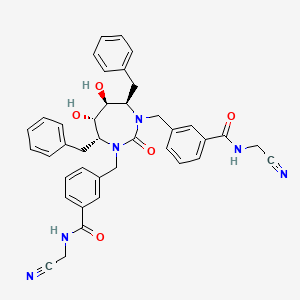

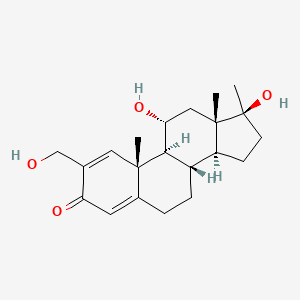
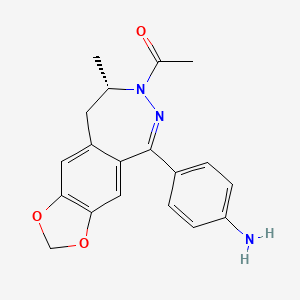
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
